![molecular formula C12H12N2O4 B1306876 (4-Methyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)-acetic acid CAS No. 726-88-5](/img/structure/B1306876.png)
(4-Methyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Methyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)-acetic acid”, also known as MIDI acid, is a compound that has gained significant attention due to its potential applications in various fields of research and industry. The IUPAC name for this compound is [4- (4-isopropylphenyl)-4-methyl-2,5-dioxo-1-imidazolidinyl]acetic acid . The CAS Number is 1052554-90-1 .
Molecular Structure Analysis
The molecular formula of this compound is C12H12N2O4. The InChI Code is 1S/C15H18N2O4/c1-9(2)10-4-6-11(7-5-10)15(3)13(20)17(8-12(18)19)14(21)16-15/h4-7,9H,8H2,1-3H3, (H,16,21) (H,18,19) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Imidazolidine derivatives, such as hydantoin (2,4-imidazolidinedione), are highlighted for their significance in medicinal chemistry due to their versatile scaffold facilitating a wide range of biological and pharmacological activities. The synthesis methods, including name reactions like Bucherer-Bergs and Diels-Alder reactions, demonstrate the compound's utility in creating pharmacologically active molecules with varied properties (Sudani & Desai, 2015).
Pharmacological and Biological Applications
Hydantoin and its derivatives exhibit a broad spectrum of pharmacological activities, addressing more than 16 diseases. This showcases the potential of imidazolidine derivatives in drug discovery and development, underscoring their importance in pharmaceutical research (Sudani & Desai, 2015).
Industrial and Therapeutic Importance
The review of hydantoin derivatives emphasizes their crucial role in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications. This underlines the significance of these compounds beyond their direct pharmacological benefits, including their contribution to the synthesis of biologically important molecules (Shaikh et al., 2023).
Eigenschaften
IUPAC Name |
2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-12(8-5-3-2-4-6-8)10(17)14(7-9(15)16)11(18)13-12/h2-6H,7H2,1H3,(H,13,18)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTGHTWQKNQAIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393279 |
Source
|
Record name | (4-Methyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
726-88-5 |
Source
|
Record name | (4-Methyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.